molecular formula C7H6N2O B13152964 1H-pyrrolo[2,3-b]pyridin-3-ol CAS No. 1258406-15-3

1H-pyrrolo[2,3-b]pyridin-3-ol

Katalognummer: B13152964
CAS-Nummer: 1258406-15-3
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: NVHACOHMMJMOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-pyrrolo[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving a pyridine derivative and a suitable cyclizing agent can yield the desired compound . Another method involves the use of a preformed pyrazole or pyridine, followed by specific modifications to introduce the desired functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Wissenschaftliche Forschungsanwendungen

1H-pyrrolo[2,3-b]pyridin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

1H-pyrrolo[2,3-b]pyridin-3-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

1258406-15-3

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

1H-pyrrolo[2,3-b]pyridin-3-ol

InChI

InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9)

InChI-Schlüssel

NVHACOHMMJMOCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC=C2O)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.